2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-chloro-2-fluorophenyl)methanone
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Overview
Description
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-chloro-2-fluorophenyl)methanone is a complex organic compound characterized by its unique bicyclic structure containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-chloro-2-fluorophenyl)methanone typically involves multiple steps, starting with the construction of the bicyclic core. One common approach is the cyclization of appropriate precursors under specific conditions, such as the use of strong bases or acids to facilitate ring closure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-chloro-2-fluorophenyl)methanone may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine
In the medical field, this compound has potential applications in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents.
Industry
In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-chloro-2-fluorophenyl)methanone exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Thia-5-azabicyclo[2.2.1]heptane hydrochloride
2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride
2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride
Uniqueness
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-chloro-2-fluorophenyl)methanone stands out due to its unique combination of sulfur and nitrogen atoms within its bicyclic structure, which imparts distinct chemical and biological properties compared to its similar counterparts.
Properties
IUPAC Name |
(5-chloro-2-fluorophenyl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFNOS/c13-7-1-2-11(14)10(3-7)12(16)15-5-9-4-8(15)6-17-9/h1-3,8-9H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJTVNYIVSDVJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)C3=C(C=CC(=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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